Home > Products > Screening Compounds P106008 > Levetiracetam acid
Levetiracetam acid - 103833-72-3

Levetiracetam acid

Catalog Number: EVT-345348
CAS Number: 103833-72-3
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-” is a chemical compound with the molecular formula C8H13NO3 . It is also known as Levetiracetam Impurity A .

Synthesis Analysis

The synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids can be achieved through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This method provides a convenient way to synthesize compounds like “2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-”.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 . This indicates that the compound has a pyrrolidinyl group attached to a butanoic acid moiety.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.19 . It is a solid at room temperature . The melting point is reported to be between 156-157°C .

(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

  • Compound Description: (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is the enantiomer of the target compound. It's a chiral molecule with potential biological activity. [, ]
  • Relevance: This compound is the enantiomer of (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. [, ]

Levetiracetam

  • Compound Description: Levetiracetam ((S)-2-(2-Oxopyrrolidin-1-yl)butanamide) is a medication used to treat epilepsy. It's known for its anticonvulsant properties. [, ]
  • Relevance: Levetiracetam shares a core structure with (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Both contain the 2-oxopyrrolidine ring and a butyl chain attached to the chiral center. The difference lies in the functional group attached to the butyl chain - a carboxylic acid in the target compound and an amide in levetiracetam. [, ]

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid

  • Compound Description: This compound is an intermediate in the synthesis of Isavuconazole, an antifungal medication. []
  • Relevance: While this compound doesn't share the 2-oxopyrrolidine ring with (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, it's included due to its structural similarity around the chiral center. Both possess a chiral center adjacent to a carboxylic acid group and a two-carbon chain with varying substituents. This highlights the potential use of similar synthetic strategies or starting materials for these compounds. []

(R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid benzyl ester

  • Compound Description: This compound, particularly its acrylate derivative, is used as a chiral auxiliary in asymmetric Diels-Alder reactions to synthesize enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. []
  • Relevance: This compound and (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid both contain a chiral center attached to a 2-oxopyrrolidine ring. This structural feature contributes to their potential use as chiral building blocks in organic synthesis. []

2-[3-[[3-(4-Chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-(2R)-butanoic acid

  • Compound Description: This compound is a peroxisome proliferator-activated receptor gamma (PPARgamma) modulator with balanced PPARalpha activity, making it a potential therapeutic agent for type 2 diabetes and dyslipidemia. []
  • Relevance: This compound shares the (2R)-butanoic acid moiety with the target compound (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, indicating a potential common starting material or synthetic route in their preparation. []

(2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533)

  • Compound Description: MK-0533 is a selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulator being investigated as a potential treatment for type 2 diabetes mellitus. It exhibits antidiabetic efficacy with a reduced potential for adverse effects like weight gain and edema compared to other PPARgamma agonists. []
  • Relevance: MK-0533 and (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid both possess the (2R)-2-substituted butanoic acid structural motif. This structural similarity suggests these compounds may be grouped into a similar chemical class and might share similar pharmacological properties. []
Source and Classification

Levetiracetam is synthesized from various precursors, including chiral N-sulfinimines and other organic compounds. Its classification falls under the category of anticonvulsants, specifically targeting seizures in various forms of epilepsy. The compound has gained recognition due to its unique mechanism of action compared to traditional AEDs, which often target ion channels or neurotransmitter receptors directly.

Synthesis Analysis

The synthesis of levetiracetam involves several key steps:

  1. Initial Reaction: The process typically begins with the reaction of (−)-(S)-alpha-ethyl-2-oxo-1-pyrrolidine with acetic acid derivatives. This step may include moderate distillation to reduce the volume of volatile compounds, which helps maintain a suitable pH level and prevents unwanted side reactions such as racemization .
  2. Neutralization: After the initial reaction, the mixture is neutralized using gaseous ammonia to adjust the pH between 4.0 and 10.0, which promotes salt formation that can be filtered out .
  3. Recrystallization: The crude product undergoes recrystallization using acetone as a solvent, where it is refluxed and then cooled to precipitate levetiracetam .
  4. Purification: A final purification step is often performed to achieve a high degree of purity (>96% w/w), ensuring minimal presence of the (R)-enantiomer .

Alternative synthetic routes have been explored, including asymmetric synthesis starting from chiral auxiliaries like N-phenylpantolactam, which allows for high diastereoselectivity in producing the desired (S)-enantiomer .

Molecular Structure Analysis

Levetiracetam has a molecular formula of C8_8H14_14N2_2O2_2 and a molar mass of approximately 170.21 g/mol. The structure features a pyrrolidine ring that contributes to its biological activity. Key structural characteristics include:

  • Pyrrolidine Backbone: This five-membered ring is crucial for binding interactions.
  • Acetamide Group: The presence of an acetamide group enhances solubility and bioavailability.
  • Chiral Center: The (S)-configuration at the alpha position is essential for its pharmacological effects.

The three-dimensional conformation plays a significant role in its interaction with SV2A and other molecular targets involved in neurotransmission.

Chemical Reactions Analysis

Levetiracetam participates in several chemical reactions relevant to its metabolism and pharmacokinetics:

  1. Hydrolysis: In vivo, levetiracetam is metabolized primarily through hydrolysis by beta-esterases into an inactive metabolite known as etiracetam carboxylic acid (UCB L057) .
  2. Excretion: Approximately 66% of the administered dose is excreted unchanged in urine, while around 24% is eliminated as UCB L057 .
  3. Drug Interactions: Due to its unique metabolic pathway, levetiracetam exhibits minimal interactions with cytochrome P450 enzymes, making it a safer option for patients on multiple medications .
Mechanism of Action

Levetiracetam's mechanism of action is distinct from traditional antiepileptic drugs:

  • SV2A Interaction: The primary mechanism involves binding to SV2A, a protein associated with synaptic vesicles, which modulates neurotransmitter release . This interaction helps stabilize neuronal activity and prevent excessive excitability that leads to seizures.
  • Calcium Homeostasis: Levetiracetam also influences calcium ion dynamics within neurons, contributing to its anticonvulsant properties by preventing abnormal calcium influx that can trigger seizures .
  • GABAergic Modulation: Additionally, it has effects on GABAergic transmission, enhancing inhibitory signaling in the brain .
Physical and Chemical Properties Analysis

Levetiracetam exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water and organic solvents like acetone.
  • Melting Point: The melting point ranges around 197–199 °C.
  • pH Stability: Stable across a broad pH range but requires careful handling during synthesis to avoid degradation.

These properties contribute to its formulation as an oral medication with good bioavailability.

Applications

Levetiracetam is primarily used in clinical settings for:

  • Epilepsy Management: Effective in treating partial-onset seizures in adults and children.
  • Adjunct Therapy: Often used alongside other antiepileptic medications for enhanced seizure control.
  • Potential Repurposing: Ongoing research suggests possible applications beyond epilepsy, including neuroprotection and anti-inflammatory effects due to its multitarget profile .
Introduction to Levetiracetam Acid

Definition and Chemical Identity of Levetiracetam Acid

Levetiracetam acid, chemically designated as (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (systematic IUPAC name) and alternatively termed ucb L057, is the primary inactive metabolite of the antiepileptic drug levetiracetam. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.20 g/mol. Structurally, it arises from the enzymatic hydrolysis of levetiracetam’s acetamide group (-CONH₂), converting it to a carboxylic acid (-COOH) [2] [5] [6]. This transformation eliminates the drug’s affinity for the synaptic vesicle glycoprotein 2A (SV2A) binding site, which is critical for levetiracetam’s antiepileptic activity [1] [12].

Levetiracetam acid exhibits distinct physicochemical properties compared to its parent compound. It possesses higher water solubility due to its ionizable carboxylic acid group and demonstrates negligible protein binding (<10%), similar to levetiracetam. However, it lacks significant lipophilicity, restricting its penetration across the blood-brain barrier and contributing to its pharmacological inertness [2] [6].

Table 1: Chemical and Physicochemical Comparison of Levetiracetam and Levetiracetam Acid

PropertyLevetiracetamLevetiracetam Acid (ucb L057)
Chemical Name(2S)-2-(2-oxopyrrolidin-1-yl)butanamide(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Molecular FormulaC₈H₁₄N₂O₂C₈H₁₃NO₃
Molecular Weight170.21 g/mol171.20 g/mol
Key Functional GroupAcetamide (-CONH₂)Carboxylic Acid (-COOH)
Water SolubilityHighVery High
Protein Binding<10%<10%
SV2A Binding AffinityHighNegligible

Historical Context and Discovery in Antiepileptic Drug Research

Levetiracetam acid was identified during pivotal metabolic studies conducted in the early 1990s as part of the development program for levetiracetam. Levetiracetam itself was discovered in 1992 via screening in audiogenic seizure-susceptible mice and was noted for its unique preclinical profile, including a high therapeutic index and potential antiepileptogenic effects not observed in classical anticonvulsants [1] [6]. Its development challenged established dogmas in antiepileptic drug discovery, as it lacked efficacy in traditional acute seizure models (e.g., maximal electroshock or pentylenetetrazol tests) but showed potent activity in chronic models of epilepsy, such as kindling [6].

The characterization of levetiracetam acid emerged from investigations into levetiracetam’s metabolic fate. Researchers observed that levetiracetam underwent minimal hepatic cytochrome P450 metabolism. Instead, enzymatic hydrolysis—primarily by type B esterases in blood and tissues—yielded a major, pharmacologically inactive carboxylic acid derivative, identified as ucb L057 [5] [6]. This discovery was pharmacokinetically significant: it confirmed that levetiracetam’s clearance was largely renal and non-hepatic, distinguishing it from older antiepileptics prone to complex metabolic interactions [2] [6]. The metabolite’s identification reinforced levetiracetam’s profile as a "clean" antiepileptic drug with a low risk of drug-drug interactions, accelerating its clinical adoption after FDA approval in 1999 [1] [5].

Role as a Metabolite of Levetiracetam: Pharmacokinetic Relevance

Levetiracetam acid is the predominant metabolite of levetiracetam, accounting for approximately 24% of an administered dose recovered in urine. In contrast, 66% of the dose is excreted unchanged renally. The remaining minor metabolites constitute less than 3% of the total disposition [2] [5] [6]. The formation pathway involves hydrolysis of the acetamide group, mediated by enzymes distinct from hepatic cytochrome P450 isoforms. This non-oxidative metabolism occurs widely in blood, tissues, and the gastrointestinal tract [5] [6].

The metabolite’s pharmacokinetic behavior is characterized by:

  • Rapid Formation and Elimination: Levetiracetam acid appears in plasma within 1–2 hours post-levetiracetam administration. Its elimination half-life (∼2–4 hours) is shorter than levetiracetam’s (6–8 hours), aligning with its higher renal clearance (∼4 mL/min/kg vs. levetiracetam’s 0.6 mL/min/kg) [5] [6].
  • Linear Kinetics: Both levetiracetam and levetiracetam acid exhibit dose-proportional pharmacokinetics across therapeutic ranges (500–5000 mg), simplifying dosing predictability [2] [6].
  • Renal Excretion Dominance: Levetiracetam acid is eliminated almost exclusively via glomerular filtration, with no significant tubular reabsorption or secretion. Consequently, its accumulation occurs in renal impairment, necessitating dose adjustments for levetiracetam based on creatinine clearance [4] [6].
  • Lack of Pharmacological Activity: Extensive in vitro and in vivo studies confirm levetiracetam acid has no affinity for SV2A, ion channels (e.g., Na⁺, Ca²⁺), or neurotransmitter receptors (e.g., GABA, glutamate). Thus, it contributes no antiseizure effects nor adverse neuropsychiatric effects associated with the parent drug [5] [12].

Table 2: Key Pharmacokinetic Parameters of Levetiracetam and Levetiracetam Acid

ParameterLevetiracetamLevetiracetam AcidClinical Relevance
% of Dose in Urine66% (unchanged)24%Dominant renal excretion pathway
Primary Metabolic RouteNon-CYP hydrolysis (acetamide)N/A (end metabolite)Minimal CYP interaction risk
Half-life (t₁/₂)6–8 hours (adults)2–4 hoursFaster clearance of metabolite
Renal Clearance0.6 mL/min/kg~4.0 mL/min/kgMetabolite more rapidly cleared by kidneys
Impact of Renal Impairment↑ Accumulation (dose adjust needed)↑ AccumulationDose reduction essential in CKD/ESRD
Enzyme Induction/InhibitionNoneNoneNo auto-induction or inhibition

Properties

CAS Number

103833-72-3

Product Name

Levetiracetam acid

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1

InChI Key

IODGAONBTQRGGG-ZCFIWIBFSA-N

SMILES

CCC(C(=O)O)N1CCCC1=O

Synonyms

UNII-5GFJ8QXZ6J; 5GFJ8QXZ6J; Levetiracetamacid; (2R)-2-(2-oxopyrrolidin-1-yl)butanoicacid; 1-Pyrrolidineaceticacid,alpha-ethyl-2-oxo-,(alphaR)-

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O

Isomeric SMILES

CC[C@H](C(=O)O)N1CCCC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.